4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine
Description
Properties
IUPAC Name |
5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-2-11(22-5-1)12-17-14(20-18-12)10-8-15-9-16-13(10)19-3-6-21-7-4-19/h1-2,5,8-9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCHSUFIHZBPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Pyrimidine Coupling: The pyrimidine ring is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine.
Thiomorpholine Introduction: The final step involves the nucleophilic substitution of a halogenated intermediate with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Thiomorpholine Oxidation
The thiomorpholine sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives:
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Reagents : Excess HO in acetic acid (AcOH) at 55–60°C.
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Outcome : Conversion to 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine 1,1-dioxide .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 30% HO, AcOH, 60°C | Thiomorpholine sulfone derivative | 80–85% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but can undergo:
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Hydrolysis : Under strong acids (e.g., HCl) or bases (e.g., NaOH), leading to ring opening and formation of amides or nitriles .
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Electrophilic Substitution : Thiophene substituents direct electrophiles (e.g., NO) to the 5-position of the oxadiazole .
Cross-Coupling Reactions
The pyrimidine and thiophene groups enable catalytic coupling:
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Suzuki-Miyaura : Requires brominated pyrimidine or thiophene precursors. For example, coupling with aryl boronic acids using Pd(PPh) .
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Buchwald-Hartwig Amination : Modification of pyrimidine with amines using Pd catalysts .
Example :
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Bromination at the pyrimidine 2-position followed by Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives .
Biological Activity and Functionalization
While the query focuses on reactions, notable functionalization for bioactivity includes:
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Acylation : The pyrimidine amino group reacts with acyl chlorides (e.g., AcCl) to form amides.
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Alkylation : Thiomorpholine reacts with alkyl halides (e.g., CHI) under basic conditions to form quaternary ammonium salts .
Stability and Degradation
Scientific Research Applications
4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key analogues and their distinguishing features are summarized below:
Key Structural and Functional Differences
Heterocyclic Core Modifications
- Pyrimidine vs. Thiazole/Thiadiazole : The target compound’s pyrimidine core (vs. thiazole in or thiadiazole in ) offers distinct electronic properties. Pyrimidine’s electron-deficient nature may favor π-π stacking in biological targets, whereas thiazole’s sulfur atom could enhance metabolic stability.
- Thiomorpholine vs.
Substituent Effects
- Oxadiazole-Thiophene vs. Triazole-Fluorophenyl : The oxadiazole-thiophene motif (target compound and FO5) is smaller and more rigid than the triazole-fluorophenyl system in , which may influence binding pocket compatibility in biological systems.
- Functional Groups : The hydroxyethoxy and acetic acid groups in confer polar interactions (e.g., DNA binding), whereas the nitrile in FO5 could participate in dipolar or covalent bonding.
Biological Activity
The compound 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a thiomorpholine ring attached to a pyrimidine moiety, which is further substituted with a thiophen-2-yl group and an oxadiazole. The molecular formula is , with a molecular weight of approximately 276.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | 276.33 g/mol |
| LogP (Partition Coefficient) | 3.201 |
| Solubility (LogSw) | -2.92 |
| Polar Surface Area | 58.326 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. It binds to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways that are critical for cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing oxadiazole and thiophene rings induce apoptosis in various cancer cell lines through caspase activation pathways.
Antimicrobial Activity
In vitro studies have also suggested that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent increase in apoptosis was observed, with IC50 values indicating significant cytotoxicity at low micromolar concentrations.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : The disc diffusion method was employed to determine the zone of inhibition.
- Results : The compound displayed notable antibacterial activity with inhibition zones comparable to standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for preparing 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine?
A modular synthesis approach is typically employed, involving:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates with hydroxylamine derivatives under reflux in ethanol or DMF .
- Step 2 : Coupling the oxadiazole-thiophene moiety to a pyrimidine scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogenation patterns .
- Step 3 : Introducing the thiomorpholine group via alkylation or Mitsunobu reactions, with careful control of stoichiometry to avoid over-substitution .
Key Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields of heterocyclic intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique validation strategy is essential:
- HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase chromatography with a C18 column (acetonitrile/water gradient) .
- NMR Spectroscopy : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, thiomorpholine protons at δ 3.5–4.0 ppm) and verify regiochemistry via -NMR .
- X-ray Diffraction : Resolve crystal packing and confirm stereoelectronic effects of the oxadiazole-pyrimidine-thiomorpholine framework .
Q. What preliminary biological screening assays are appropriate for this compound?
- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors .
- Antimicrobial Activity : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting the thiophene moiety’s role in membrane disruption .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge transfer capabilities, particularly the electron-withdrawing oxadiazole and electron-donating thiomorpholine .
- Molecular Dynamics (MD) : Simulate binding modes to target proteins (e.g., kinases) using docking software (AutoDock Vina) and validate with MM-GBSA free-energy calculations .
- Solvent Effects : Apply polarizable continuum models (PCM) to predict solubility in DMSO/water mixtures, critical for formulation studies .
Q. How can contradictory data on biological activity be resolved?
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain variability in IC values .
- Crystallographic Studies : Compare ligand-protein co-crystal structures to determine if conformational flexibility in the thiomorpholine group affects binding .
- Batch Analysis : Replicate assays with rigorously purified batches to rule out impurities (e.g., residual palladium from coupling reactions) .
Q. What strategies optimize regioselectivity in derivatizing the pyrimidine ring?
- Directing Groups : Introduce transient protecting groups (e.g., Boc on thiomorpholine) to steer electrophilic substitution toward the C4 or C5 positions of pyrimidine .
- Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage functionalization of the pyrimidine-thiophene core .
- Steric Maps : Analyze steric hindrance via molecular modeling to prioritize accessible reaction sites .
Q. How does the thiomorpholine substituent influence pharmacokinetic properties?
- LogP Calculations : Predict lipophilicity (clogP ≈ 2.1) to assess blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated oxidation rates, noting sulfur’s susceptibility to metabolic clearance .
- Salt Formation : Improve aqueous solubility by forming hydrochloride or mesylate salts without destabilizing the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
